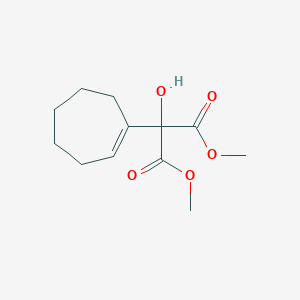![molecular formula C16H11N5O B14371473 3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile CAS No. 91731-84-9](/img/structure/B14371473.png)
3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a triazene group linked to two benzonitrile moieties
Méthodes De Préparation
The synthesis of 3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 3-acetyltriazene with benzonitrile derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile exerts its effects involves its interaction with molecular targets. The triazene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile can be compared with other similar compounds such as:
3,3’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile: Known for its unique photoluminescence properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.
4,4’-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile: Another compound with similar structural features but different reactivity.
Propriétés
Numéro CAS |
91731-84-9 |
|---|---|
Formule moléculaire |
C16H11N5O |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-N-[(3-cyanophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C16H11N5O/c1-12(22)21(16-7-3-5-14(9-16)11-18)20-19-15-6-2-4-13(8-15)10-17/h2-9H,1H3 |
Clé InChI |
DKKCCTXANCROFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC(=C1)C#N)N=NC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


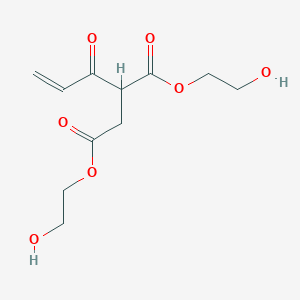
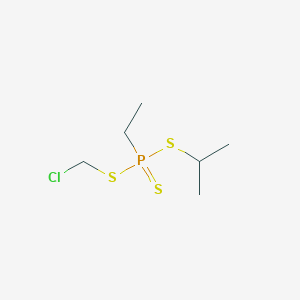
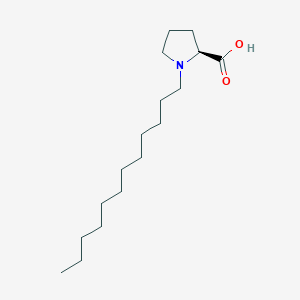
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
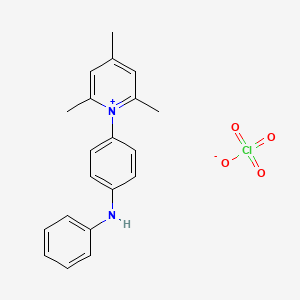
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
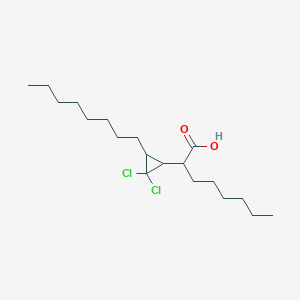
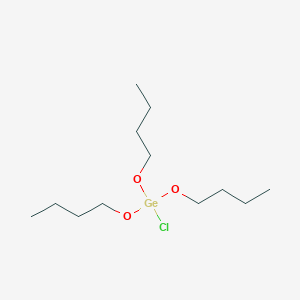
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
